6-(3-Methoxyphenoxy)pyridin-3-amine
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Description
6-(3-Methoxyphenoxy)pyridin-3-amine is a useful research compound. Its molecular formula is C12H12N2O2 and its molecular weight is 216.24 g/mol. The purity is usually 95%.
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Scientific Research Applications
Catalyst Development and Polymerization Studies
6-(3-Methoxyphenoxy)pyridin-3-amine has been explored in the field of catalyst development. In a study, amine-bis(phenolate) chromium(III) chloride complexes, incorporating ligands such as 2-pyridyl-N,N-bis(2-methylene-4-methoxy-6-tert-butylphenolato), were used to catalyze the copolymerization of cyclohexene oxide and carbon dioxide, indicating potential utility in polymer chemistry (Devaine-Pressing, Dawe, & Kozak, 2015).
Structural Chemistry and Hydrogen Bonding
Research on the structural chemistry of compounds related to this compound reveals insights into hydrogen bonding and molecular conformations. One study investigated the structural characterization of mono-hydrobromide salts of N,4-diheteroaryl 2-aminothiazoles, highlighting different protonation sites and intermolecular hydrogen bonding patterns (Böck et al., 2021).
Metal-Carbene Complex Formation
The reactivity of (Methoxyphenylcarbene)pentacarbonylchromium(0) with primary amines, including reactions with pyridine, has been studied. These reactions lead to the formation of aminophenylcarbene complexes and amine complexes, shedding light on metal-carbene bond cleavage and complex formation mechanisms (Fischer, Heckl, & Werner, 1971).
Magnetism in Manganese(II) Complexes
Studies on manganese(II) complexes using ligands like N-(2-methoxyethyl)-N-(pyridin-2-ylmethyl)amine demonstrate the intriguing magnetic properties of these compounds. Investigations into the structural and magnetic characteristics of these complexes offer valuable insights into coordination chemistry and magnetism (Wu et al., 2004).
Luminescence in Metal Complexes
The study of 6-methoxy-N,N-bis(pyridin-2-ylmethyl)-1,2,4,5-tetrazin-3-amine and its zinc(II) and cadmium(II) metal complexes reveals fascinating photophysical properties. These compounds exhibit enhanced luminescence upon chelation with metal ions, which is crucial for understanding the photophysical behavior of similar compounds (Stetsiuk et al., 2019).
Mimicking Enzyme Active Sites
Research into mononuclear manganese(III) catechol compounds using ligands like 6-methoxypyridin-3-yl and pyridin-2-ylmethylamine provides insights into enzyme mimicry. These compounds structurally resemble the active sites of intradiol cleaving catechol dioxygenases, suggesting potential applications in enzyme catalysis and bioinorganic chemistry (Reddig et al., 2004).
Properties
IUPAC Name |
6-(3-methoxyphenoxy)pyridin-3-amine |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H12N2O2/c1-15-10-3-2-4-11(7-10)16-12-6-5-9(13)8-14-12/h2-8H,13H2,1H3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MZXBOWPVJDFSKP-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC(=CC=C1)OC2=NC=C(C=C2)N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H12N2O2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70355574 |
Source
|
Record name | 6-(3-methoxyphenoxy)pyridin-3-amine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70355574 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
216.24 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
305801-13-2 |
Source
|
Record name | 6-(3-Methoxyphenoxy)-3-pyridinamine | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=305801-13-2 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 6-(3-methoxyphenoxy)pyridin-3-amine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70355574 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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